2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a brominated thiophene ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with a thiazole derivative under appropriate reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or sulfonyl groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-bromothiophene-2-sulfonamide
- 5-bromo-2-thiophenecarboxaldehyde
- 5-bromothiophene-2-sulfonyl chloride
Uniqueness
2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both a brominated thiophene ring and a thiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3S3/c10-6-1-2-8(17-6)18(14,15)5-7(13)12-9-11-3-4-16-9/h1-4H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAULFNQIRSFGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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